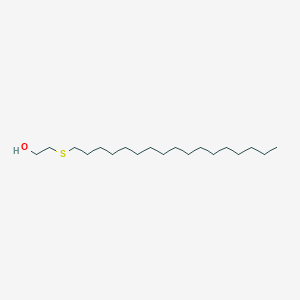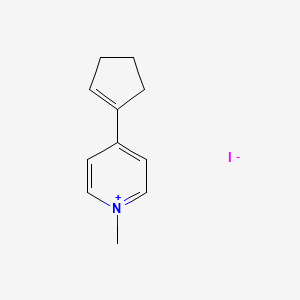
Lutetium edetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lutetium edetate is a coordination compound formed by the chelation of lutetium ions with ethylenediaminetetraacetic acid (EDTA). This compound is of significant interest due to its applications in various fields, including medical imaging and radiotherapy. Lutetium, a rare earth element, is known for its unique properties, such as high density and stability, which make it suitable for use in complexometric titrations and radiopharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lutetium edetate typically involves the reaction of lutetium chloride or lutetium nitrate with EDTA in an aqueous solution. The reaction is carried out under controlled pH conditions to ensure the complete chelation of lutetium ions. The general reaction can be represented as:
Lu3++EDTA4−→Lu-EDTA
The reaction is usually performed at a pH of around 7-8, where EDTA is fully deprotonated and can effectively chelate the lutetium ions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in batch reactors. The process includes the dissolution of lutetium salts in water, followed by the addition of EDTA under continuous stirring. The pH is adjusted using sodium hydroxide or hydrochloric acid. The resulting this compound is then purified through filtration and crystallization processes to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Lutetium edetate primarily undergoes complexation reactions due to the presence of the EDTA ligand. These reactions are characterized by the formation of stable chelate complexes with metal ions. The compound can also participate in substitution reactions where the EDTA ligand is replaced by other ligands under specific conditions.
Common Reagents and Conditions
Oxidation and Reduction: this compound is relatively stable and does not undergo significant oxidation or reduction under normal conditions.
Substitution Reactions: These reactions can occur in the presence of stronger chelating agents or under extreme pH conditions. For example, the addition of a stronger ligand like DTPA (diethylenetriaminepentaacetic acid) can displace EDTA from the lutetium complex.
Major Products
The primary product of these reactions is the lutetium complex with the new ligand. For example, in a substitution reaction with DTPA, the product would be lutetium-DTPA.
Scientific Research Applications
Lutetium edetate has a wide range of applications in scientific research:
Chemistry: It is used in complexometric titrations to determine the concentration of metal ions in solutions.
Biology: The compound is utilized in studies involving metal ion transport and chelation therapy.
Medicine: this compound is a key component in radiopharmaceuticals used for imaging and treating certain types of cancer, such as neuroendocrine tumors. .
Industry: It is employed in the purification of rare earth elements and in the manufacturing of high-precision instruments.
Mechanism of Action
The mechanism of action of lutetium edetate involves the chelation of metal ions, which stabilizes them and prevents unwanted reactions. In medical applications, the radiolabeled form of this compound binds to specific cellular targets, such as somatostatin receptors in cancer cells. Upon binding, the radioactive component delivers targeted radiation, causing cellular damage and apoptosis in the cancer cells .
Comparison with Similar Compounds
Lutetium edetate can be compared with other chelating agents like:
Gadolinium edetate: Used in magnetic resonance imaging (MRI) as a contrast agent.
Yttrium edetate: Utilized in radiotherapy for treating certain cancers.
Lanthanum edetate: Employed in the treatment of hyperphosphatemia in patients with chronic kidney disease.
Uniqueness
This compound is unique due to its high stability and specificity in binding to metal ions. Its radiolabeled form, lutetium-177 edetate, offers targeted radiotherapy with minimal damage to surrounding healthy tissues, making it a valuable tool in cancer treatment .
Properties
CAS No. |
60502-30-9 |
|---|---|
Molecular Formula |
C10H13LuN2O8 |
Molecular Weight |
464.19 g/mol |
IUPAC Name |
2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydron;lutetium(3+) |
InChI |
InChI=1S/C10H16N2O8.Lu/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+3/p-3 |
InChI Key |
AXJNDPUDPQEALK-UHFFFAOYSA-K |
Canonical SMILES |
[H+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Lu+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



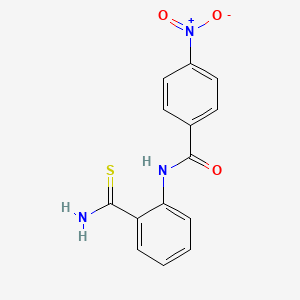
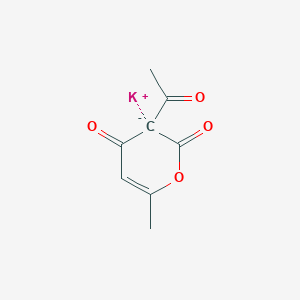
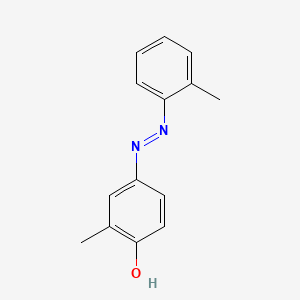

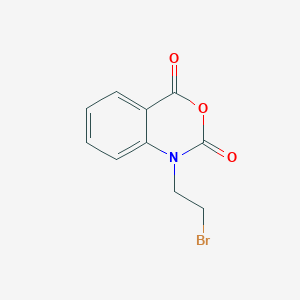
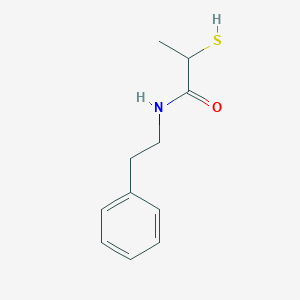
![1-Methyl-2-{nitro[(3-nitrophenyl)sulfanyl]methylidene}imidazolidine](/img/structure/B14618281.png)
![2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14618290.png)
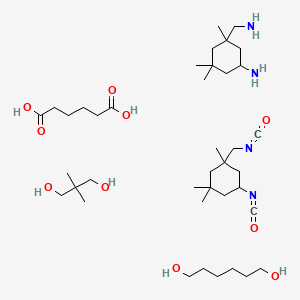
![1-[2,4-Dimethoxy-6-(methoxymethoxy)phenyl]ethan-1-one](/img/structure/B14618307.png)
![Diethyl [1-(dimethylamino)ethenyl]phosphonate](/img/structure/B14618310.png)
